molecular formula C12H13Cl3N2O4 B11703060 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

Katalognummer: B11703060
Molekulargewicht: 355.6 g/mol
InChI-Schlüssel: HAAVPRKNPCFYKC-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is a complex organic compound with the molecular formula C13H14Cl3NO3. This compound is notable for its unique structure, which includes a trichloromethyl group and a nitrophenoxy group. It is used in various scientific research applications due to its distinctive chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide typically involves multiple steps. One common method includes the reaction of 2-methylpropanamide with 2,2,2-trichloro-1-(4-nitrophenoxy)ethanol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the mixture is heated to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperatures and pressures. The use of catalysts and solvents can optimize the yield and purity of the final product. The process is carefully monitored to ensure consistency and quality.

Analyse Chemischer Reaktionen

Types of Reactions

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxides.

Wissenschaftliche Forschungsanwendungen

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide is utilized in several scientific research fields:

    Chemistry: It serves as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

    Industry: It is used in the manufacture of specialty chemicals and materials.

Wirkmechanismus

The mechanism by which 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide exerts its effects involves interactions with specific molecular targets. The nitrophenoxy group can interact with enzymes and proteins, potentially inhibiting their activity. The trichloromethyl group may also play a role in the compound’s reactivity and binding affinity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 2-methyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(4-formylphenoxy)ethyl]propanamide
  • 2-methyl-N-[2,2,2-trichloro-1-(2-nitrophenoxy)ethyl]propanamide

Uniqueness

What sets 2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. The presence of the nitrophenoxy group, in particular, distinguishes it from other similar compounds and contributes to its specific applications in research and industry.

Eigenschaften

Molekularformel

C12H13Cl3N2O4

Molekulargewicht

355.6 g/mol

IUPAC-Name

2-methyl-N-[2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]propanamide

InChI

InChI=1S/C12H13Cl3N2O4/c1-7(2)10(18)16-11(12(13,14)15)21-9-5-3-8(4-6-9)17(19)20/h3-7,11H,1-2H3,(H,16,18)

InChI-Schlüssel

HAAVPRKNPCFYKC-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C(=O)NC(C(Cl)(Cl)Cl)OC1=CC=C(C=C1)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.